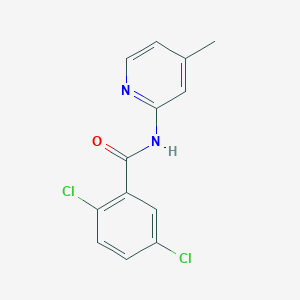![molecular formula C18H21ClFNO2 B239728 N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain. In
Mécanisme D'action
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine increases GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have anticonvulsant properties, which may be due to its ability to increase GABA levels in the brain.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have anticonvulsant properties, which may be due to its ability to increase GABA levels in the brain. N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in lab experiments is its potent inhibition of GABA transaminase, which allows for precise control of GABA levels in the brain. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been shown to have good bioavailability and can be administered orally, making it a convenient compound to work with. However, one limitation of using N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in lab experiments is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
Orientations Futures
There are several future directions for the study of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine. One area of research is the potential use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine for therapeutic use. Another area of research is the potential use of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine in the treatment of cocaine addiction, as preclinical studies have shown promising results. Finally, further studies are needed to determine the long-term effects of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine use and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base to form 3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with sodium methoxide and propylamine to form N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine. The synthesis of N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been extensively studied for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other neurological disorders. N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy. Additionally, N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine has been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in preclinical studies.
Propriétés
Nom du produit |
N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine |
|---|---|
Formule moléculaire |
C18H21ClFNO2 |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
N-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C18H21ClFNO2/c1-3-8-21-11-14-9-16(19)18(17(10-14)22-2)23-12-13-4-6-15(20)7-5-13/h4-7,9-10,21H,3,8,11-12H2,1-2H3 |
Clé InChI |
WMGJUTVBSGLGQT-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
SMILES canonique |
CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B239664.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)
![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)





![Methyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B239691.png)